molecular formula C₆H₁₂O₅ B1141283 methyl alpha-D-lyxopyranoside CAS No. 18449-76-8

methyl alpha-D-lyxopyranoside

Cat. No. B1141283
CAS RN: 18449-76-8
M. Wt: 164.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl alpha-D-lyxopyranoside is a type of glycosyl compound . It is a biochemical reagent that is commonly used in various scientific research .


Synthesis Analysis

The synthesis of methyl alpha-D-lyxopyranoside and similar compounds has been a topic of interest in the scientific community . For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .


Molecular Structure Analysis

The molecular formula of methyl alpha-D-lyxopyranoside is C7H14O6, and its molecular weight is 194.18 . The structure of this compound includes a pyranose ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Methyl alpha-D-lyxopyranoside can participate in various chemical reactions. For example, it has been used in the reaction of some methyl-pyranoside chlorosulfate ester derivatives with aluminum chloride .


Physical And Chemical Properties Analysis

Methyl alpha-D-lyxopyranoside is a solid at 20°C . It is white to almost white in color and has a specific rotation of +77.0 to +82.0 degrees . It is also soluble in water .

Scientific Research Applications

  • Methyl alpha-D-lyxopyranoside has been utilized in the synthesis of other compounds, such as methyl-3-amino-3-deoxy-alpha-D,L-lyxopyranoside, through various chemical processes including hydroboration, oxidation, and methanolysis (Picq, Anker, & Pachéco, 1984).

  • It serves as an intermediate in the preparation of derivatives of methyl beta-D-xylopyranoside, involving steps like regioselective enzymatic acetylation and deacetylation (Mastihubová, Mastihuba, & Biely, 2004).

  • Methyl alpha-D-mannopyranoside, a related compound, has been tested for its ability to prevent urinary tract infections in mice caused by Escherichia coli, indicating potential applications in infection prevention (Aronson et al., 1979).

  • The compound has also been involved in the development of transformations of monosaccharides by selective inversion, which is significant in the field of organic chemistry (Miethchen & Rentsch, 1994).

  • It has been used in nucleophilic substitution reactions of pyranose polytosylates, contributing to the understanding of chemical reactions in carbohydrate chemistry (McGeary, Amini, Tang, & Toth, 2004).

  • In medicinal chemistry, derivatives of methyl alpha-D-lyxopyranoside have been synthesized for biological evaluation as potential antitumor agents (Pejanovic et al., 2003).

Future Directions

The future directions of research on methyl alpha-D-lyxopyranoside could involve further exploration of its synthesis, chemical reactions, and applications. For example, β-xylopyranosides, which are similar to methyl alpha-D-lyxopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications .

properties

IUPAC Name

(2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-VANKVMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl alpha-D-lyxopyranoside

Citations

For This Compound
1
Citations
AG Evdokimov, F Frolow - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
(IUCr) Methyl -D-Lyxopyranoside Acta Crystallographica Section C Crystal Structure Communications 0108-2701 organic compounds Volume 52 Part 12 Pages 3218-3219 …
Number of citations: 4 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.